4-acetyl-1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
4-Acetyl-1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 1,3-benzothiazole moiety at position 1, an acetyl group at position 4, and a 3-fluorophenyl group at position 4. The 3-hydroxy group contributes to hydrogen bonding and tautomerism, influencing its reactivity and physicochemical properties . Its structural complexity arises from the interplay of electron-withdrawing (fluorophenyl, acetyl) and electron-donating (hydroxy) groups, which modulate solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-10(23)15-16(11-5-4-6-12(20)9-11)22(18(25)17(15)24)19-21-13-7-2-3-8-14(13)26-19/h2-9,16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWAQZGYZKPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anticancer, antibacterial, and neuroprotective effects.
Synthesis and Structural Analysis
The synthesis of this compound has been documented through various methods, often involving the reaction of benzothiazole derivatives with acetylated pyrrolones. The compound's crystal structure reveals important geometric parameters that influence its biological activity. For instance, the dihedral angles and torsion angles within the molecule can affect its interaction with biological targets.
Table 1: Structural Characteristics
| Parameter | Value |
|---|---|
| Molecular Formula | C17H16FNO2S |
| Molecular Weight | 319.38 g/mol |
| Dihedral Angle | 87.30° |
| Torsion Angle | 106.91° |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound exhibited significant antiproliferative effects with IC50 values in the micromolar range.
- Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in MDA-MB-231 cells with an IC50 of 6.46 μM, indicating its potential as a chemotherapeutic agent .
Antibacterial Activity
The compound has also shown promising antibacterial properties against Gram-positive bacteria. In vitro assays indicated that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.015 to 0.25 μg/mL.
- Findings : The compound demonstrated significant activity against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential use as an antibacterial agent .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties by inhibiting the interaction between amyloid beta peptide and its binding partners, which are implicated in Alzheimer's disease.
- Research Insight : An ELISA-based screening assay identified the compound as a novel inhibitor of Aβ-ABAD interaction with a potency improvement of 30-fold compared to existing treatments .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis yields, crystallography, and physicochemical properties.
Substituent Variations at Position 5
- Target Compound: 5-(3-Fluorophenyl) group.
- Compound 23 () : 5-(4-Trifluoromethoxy-phenyl). The trifluoromethoxy group enhances lipophilicity and metabolic stability but may reduce aqueous solubility. Melting point: 246–248°C; yield: 32% .
- Compound 25 () : 5-(3-Trifluoromethyl-phenyl). The CF₃ group increases steric bulk and electron-withdrawing effects. Lower yield (9%) suggests synthetic challenges .
- Compound 20 () : 5-(4-tert-Butyl-phenyl). The bulky tert-butyl group improves hydrophobic interactions but may hinder crystal packing (mp: 263–265°C; yield: 62%) .
Key Insight : Electron-withdrawing substituents (e.g., CF₃, F) at position 5 correlate with lower yields, possibly due to steric or electronic effects during synthesis. Bulky groups (e.g., tert-butyl) favor higher yields but increase melting points.
Substituent Variations at Position 4
- Target Compound : 4-Acetyl group. The acetyl moiety enhances electrophilicity at the carbonyl, influencing reactivity.
- Compound 38 (): 4-(3-Methyl-benzoyl). Aromatic acyl groups may stabilize the enol tautomer via conjugation. Yield: 17%; mp: 221–223°C .
- Compound 26 () : 4-(4-Methyl-benzoyl). Methyl substitution on the benzoyl ring improves crystallinity (mp: 204–206°C; yield: 21%) .
Key Insight : Aroyl groups at position 4 generally yield crystalline solids, whereas acetyl groups may reduce melting points due to reduced molecular symmetry.
Heterocyclic Moieties at Position 1
- Target Compound: 1,3-Benzothiazol-2-yl.
- Compound in : 1-(5-Methyl-1,3,4-thiadiazol-2-yl). Thiadiazole rings enhance electron-deficient character, affecting redox properties. Crystal structure refinement (R factor: 0.042) confirms planar geometry .
- Compound in : 1-(1H-1,3-Benzodiazol-2-yl). The benzodiazepine moiety introduces basicity and hydrogen-bonding capacity (MW: 423.5) .
Key Insight : Benzothiazole and thiadiazole groups favor planar molecular conformations, while benzodiazepine derivatives may exhibit greater conformational flexibility.
Structural and Crystallographic Comparisons
- Target Compound: Likely adopts a planar conformation due to conjugation across the pyrrol-2-one and benzothiazole rings. Intramolecular hydrogen bonding (O–H···O=C) stabilizes the enol tautomer .
- Isostructural Compounds 4 and 5 () : Triclinic (P̄1 symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the molecular plane, disrupting planarity .
- Compound in : Single-crystal X-ray data (R = 0.042) confirm near-planar geometry with minor deviations in the propargyl substituent .
Key Insight : Substituents at position 5 significantly influence molecular planarity and crystal packing efficiency.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Temperature control : Cyclization steps often require reflux conditions (e.g., 60–80°C in ethanol) to ensure complete reaction .
- Catalyst selection : Triethylamine or similar bases enhance acylation efficiency by neutralizing acidic byproducts .
- Purification : Recrystallization from methanol or DMF/ethanol mixtures (1:1) effectively removes impurities .
- Yield improvement : Substituting electron-withdrawing groups (e.g., 3-fluorophenyl) may require extended reaction times (10–12 hours) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : A combined approach is critical:
- 1H/13C NMR : Assign peaks for the acetyl group (δ ~2.3 ppm for CH3) and benzothiazole protons (δ 7.5–8.5 ppm) .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .
- X-ray crystallography : Resolve stereochemistry using slow evaporation from acetone/hexane .
Q. What solvent systems are effective for purifying this compound?
- Methodological Answer :
- Polar protic solvents (MeOH, EtOH) : Ideal for recrystallization due to hydrogen-bonding with hydroxyl groups .
- DMF/EtOH mixtures : Effective for removing hydrophobic byproducts (e.g., unreacted aryl aldehydes) .
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for TLC monitoring .
Advanced Research Questions
Q. How can computational methods enhance synthetic route design?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Condition optimization : Machine learning models analyze historical data (e.g., solvent polarity, temperature) to recommend optimal parameters .
- Example : ICReDD’s workflow reduced reaction development time by 40% in analogous pyrrolone syntheses .
Q. How to resolve contradictions between in vitro and cell-based bioactivity data?
- Methodological Answer :
- Solubility testing : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity .
- Metabolite screening : LC-MS identifies degradation products (e.g., deacetylated derivatives) that may interfere .
- Positive controls : Compare with known benzothiazole-based inhibitors (e.g., anti-inflammatory Compound B ).
Q. What SAR strategies improve target binding and solubility?
- Methodological Answer :
- Substitution patterns :
| Modification | Effect | Example |
|---|---|---|
| 3-Fluorophenyl → 4-Fluorophenyl | Increased metabolic stability | |
| Acetyl → tert-butyl ester | Enhanced solubility |
- Computational docking : Predict binding interactions with target proteins (e.g., kinase domains) to prioritize analogs .
Q. How to distinguish pharmacological effects from assay interference by the 3-hydroxy group?
- Methodological Answer :
- Negative controls : Synthesize a 3-methoxy analog to test hydrogen bonding dependency .
- Redox assays : Use trolox or ascorbic acid to rule out antioxidant-driven false positives .
- Chelation studies : Test metal ion (Fe³+, Cu²+) interactions via UV-Vis spectroscopy .
Q. What crystallization techniques enable high-quality X-ray diffraction?
- Methodological Answer :
- Polymorph screening : Test 6–8 solvent combinations (e.g., acetone/water, THF/hexane) .
- Slow evaporation : Maintain 4°C for 7–14 days to grow defect-free crystals .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures .
Q. How to control diastereomer formation during cyclization?
- Methodological Answer :
- Kinetic control : Use low temperatures (−20°C) and short reaction times to trap intermediates .
- Thermodynamic control : Prolonged heating (reflux, 12 h) favors the more stable diastereomer .
- Chiral HPLC : Monitor enantiomeric excess with a Daicel column (hexane/isopropanol 85:15) .
Q. What analytical methods characterize degradation products under stability testing?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 14 days .
- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid) to separate degradation products .
- Charged aerosol detection : Quantify non-UV-active impurities (e.g., inorganic salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
